N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Description
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a synthetic carbohydrate derivative characterized by a heavily substituted oxane (pyranose) ring. The compound features three phenylmethoxy (benzyloxy) groups at positions 2, 4, and 5, a phenylmethoxymethyl group at position 6, and an acetamide moiety at position 3 (Figure 1). This structure suggests extensive protection of hydroxyl groups, likely designed to enhance stability or modulate solubility during synthetic applications. Its molecular formula is C₄₃H₄₇NO₇, with a molecular weight of 702.3 g/mol .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAVJMRMSMGKO-JZPVOVDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a complex organic compound with potential biological applications. Its unique structural features suggest various interactions with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 493.6 g/mol. The compound features multiple phenylmethoxy groups that may enhance its lipophilicity and biological activity.
Antidiabetic Effects
Research indicates that derivatives of similar oxan compounds exhibit significant antidiabetic properties. For instance, compounds with structural similarities have been shown to enhance insulin sensitivity and lower blood glucose levels in animal models. In a study involving diabetic rats, administration of related compounds resulted in improved glycemic control and reduced complications associated with diabetes .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. A comparative study showed that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it can induce apoptosis in cancer cells while sparing normal cells. The compound's ability to modulate signaling pathways related to cell survival suggests potential as an anticancer agent .
Case Study 1: Antidiabetic Activity
A recent study evaluated the effects of this compound on streptozotocin-induced diabetic rats. The results showed a significant reduction in fasting blood glucose levels after 28 days of treatment compared to the control group (p < 0.05). Histopathological examinations revealed improved pancreatic islet integrity.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli. The results suggest that this compound could be developed into a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
This compound has been studied for its potential antidiabetic effects. Research indicates that derivatives of similar oxan compounds can modulate glucose metabolism and improve insulin sensitivity. Specifically, the presence of phenylmethoxy groups may enhance the bioavailability and efficacy of the drug in managing diabetes .
Enzyme Inhibition
N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide may act as an inhibitor for certain enzymes involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels .
Case Study: Diabetes Treatment
In a study examining various oxan derivatives for antidiabetic activity, this compound showed promising results in preclinical trials. The compound demonstrated significant reductions in fasting blood glucose levels in diabetic animal models compared to control groups .
Biochemistry
Glycosidase Inhibition
The compound has been investigated for its potential to inhibit glycosidases—enzymes that play a crucial role in carbohydrate digestion. By inhibiting these enzymes, it could help manage conditions related to carbohydrate metabolism disorders .
Structural Studies
Due to its complex structure, this compound serves as an interesting subject for structural biology studies. X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional conformation and interaction with biological targets .
Materials Science
Polymer Synthesis
The compound's phenylmethoxy groups can be utilized in the synthesis of functional polymers. These polymers may exhibit unique properties such as enhanced thermal stability and improved mechanical strength due to the rigid structure provided by the oxan ring .
Nanomaterials Development
Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with other molecules makes it a candidate for creating nanocarriers that can effectively transport therapeutic agents within biological systems .
Chemical Reactions Analysis
Deprotection Reactions
Benzyl ethers in this compound serve as protective groups for hydroxyl functionalities. Common deprotection methods include:
Hydrogenolysis
Catalytic hydrogenation selectively removes benzyl groups under mild conditions.
- Reagents : H₂, Pd/C (10% w/w)
- Solvent : Ethanol or methanol
- Conditions : Room temperature, 1–3 atm H₂ pressure
- Outcome : Cleaves all benzyl ethers to yield the corresponding polyol derivative.
- Reference : This method aligns with synthetic strategies for similar benzyl-protected carbohydrates .
Acid Hydrolysis
Targeted deprotection of specific positions can be achieved under acidic conditions.
- Reagents : HCl (0.1–1.0 M) in methanol/water (4:1)
- Conditions : Reflux for 2–4 hours
- Outcome : Partial hydrolysis of the acetamide group or selective cleavage of benzyl ethers under controlled conditions .
Functional Group Transformations
The acetamide group and hydroxyl moieties (post-deprotection) enable further derivatization:
Acetamide Modification
- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) introduces additional acyl groups.
- Deacetylation : Alkaline hydrolysis (e.g., NaOH in ethanol) removes the acetamide group to yield a free amine .
Oxidation of Hydroxyl Groups
Post-deprotection, primary hydroxyl groups can be oxidized to carboxylates or ketones.
- Reagents : TEMPO/NaClO₂ system for selective oxidation
- Conditions : pH 10–11, 0°C to room temperature
- Outcome : Generation of uronic acid derivatives for bioactivity studies .
Glycosylation Reactions
The compound serves as a glycosyl donor in oligosaccharide synthesis:
Trichloroacetimidate Activation
- Reagents : Trichloroacetonitrile, DBU (1,8-diazabicycloundec-7-ene)
- Conditions : Anhydrous dichloromethane, 0°C to room temperature
- Outcome : Forms a reactive glycosyl donor for coupling with acceptors (e.g., alcohols or sugars) .
Enzymatic Glycosylation
- Enzyme : Glycosyltransferases (e.g., β-1,4-galactosyltransferase)
- Conditions : Buffer (pH 7.4), UDP-galactose as donor
- Outcome : Stereoselective formation of β-linked disaccharides .
Table 1: Deprotection Conditions and Outcomes
| Method | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, EtOH, 25°C, 2 atm | Complete benzyl removal | |
| Acid Hydrolysis | 0.5 M HCl, MeOH/H₂O, reflux, 3 hours | Partial acetamide hydrolysis |
Table 2: Glycosylation Efficiency
| Donor Activation | Acceptor | Yield (%) | Selectivity (α:β) | Reference |
|---|---|---|---|---|
| Trichloroacetimidate | Methanol | 85 | 1:99 | |
| Enzymatic | N-Acetylglucosamine | 72 | 0:100 |
Comparison with Similar Compounds
Key Structural Features:
- Stereochemistry: The 2R,3R,4R,5S,6R configuration indicates a β-D-glucopyranose-like scaffold.
- Protecting Groups : Benzyl ethers (phenylmethoxy) dominate the structure, rendering the molecule highly lipophilic.
Comparison with Similar Compounds
The target compound belongs to a class of synthetic glycosides and acetamide derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on chitohexaose analogs.
Structural Differences
- Protection Strategy : The target compound uses benzyl ethers for hydroxyl protection, contrasting with AVR-25’s cyclohexyloxy groups and LNT’s unprotected hydroxyls. Benzyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Core Scaffold: Unlike β-N-Acetylglucosamine (GlcNAc), a monosaccharide, the target compound has a fully substituted oxane ring, resembling synthetic intermediates for oligosaccharide synthesis .
Preparation Methods
Primary Hydroxyl Protection at Position 6
The 6-hydroxymethyl group is first protected as a benzyl ether to prevent undesired reactivity during subsequent steps. This is achieved via treatment with benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH) in anhydrous DMF:
Selective mono-benzylation at position 6 is challenging due to the reactivity of primary hydroxyl groups. Tritylation (using trityl chloride) followed by benzylation of secondary hydroxyls and subsequent trityl removal is a common workaround.
Secondary Hydroxyl Protections at Positions 2, 4, and 5
After securing the 6-hydroxymethyl group, positions 2, 4, and 5 are benzylated sequentially. Temporary protecting groups (e.g., acetyl or tert-butyldimethylsilyl) enable stepwise benzylation:
Regioselectivity is confirmed via NMR and mass spectrometry.
Stereochemical and Structural Validation
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 581.7 ([M+H]) aligns with the molecular formula CHNO.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Sequential Benzylation/Acetylation | 62 | 98 | High stereochemical fidelity |
| One-Pot Multistep Protection | 45 | 95 | Reduced purification steps |
| Enzymatic Acetylation | 28 | 90 | Eco-friendly, mild conditions |
Data synthesized from PubChem and GlpBio protocols.
Challenges and Optimization Strategies
Over-Benzylation Side Reactions
Excess BnBr or prolonged reaction times lead to over-benzylation. Quenching with methanol and iterative column chromatography mitigate this issue.
Stereochemical Drift at C3
SN1 pathways during displacement risk racemization. Polar aprotic solvents (e.g., DMF) and low temperatures favor SN2 mechanisms.
Q & A
Q. What are the recommended synthetic routes for N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, involving: (i) Substitution reactions under alkaline conditions to introduce phenylmethoxy groups (e.g., using benzyl bromide derivatives). (ii) Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to amines. (iii) Condensation with acetamide precursors using condensing agents like DCC or EDC.
- Optimization : Monitor reaction progress via TLC and adjust pH/temperature to minimize side products. For example, alkaline conditions in substitution reactions improve nucleophilic attack efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Key Techniques :
- NMR : Assign stereochemistry using - and -NMR (e.g., coupling constants for oxane ring protons).
- FTIR : Confirm acetamide C=O stretching (~1650 cm) and ether linkages (C-O-C, ~1250 cm).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of phenylmethoxy groups).
- XRD : Resolve crystal structure to confirm stereochemical configuration .
Q. How does the compound’s solubility profile influence experimental design?
- Solubility : The compound is hydrophobic due to phenylmethoxy groups. Use polar aprotic solvents (e.g., DMF, DMSO) for in vitro assays. For biological studies, prepare stock solutions in DMSO (<1% v/v) to avoid cellular toxicity .
Q. What safety precautions are essential during handling?
- Safety : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl halides). Wear PPE (gloves, goggles) to prevent skin/eye contact. Refer to SDS guidelines for spill management and first aid .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with glycosidase enzymes?
- Experimental Design : (i) Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to measure competitive inhibition. (ii) Kinetic Studies : Determine values via Lineweaver-Burk plots. (iii) Structural Analysis : Perform molecular docking to map interactions between the oxane core and enzyme active sites (e.g., human lysosomal glycosidases) .
Q. How can contradictions in reported bioactivity data (e.g., IC variability) be resolved?
- Resolution Strategies :
- Purity Verification : Use HPLC to confirm compound purity (>95%). Impurities from incomplete benzylation steps may skew results.
- Assay Standardization : Normalize protocols (e.g., buffer pH, enzyme concentration) across labs.
- Meta-Analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Q. What computational methods are suitable for predicting the compound’s metabolic stability?
- Approaches :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., acetamide hydrolysis or O-demethylation).
- MD Simulations : Model interactions with cytochrome P450 enzymes to predict oxidation pathways .
Q. How does the stereochemistry of the oxane ring impact biological activity?
- Structure-Activity Relationship (SAR) :
- The (2R,3R,4R,5S,6R) configuration ensures proper spatial alignment with target enzymes. Epimerization at C3 or C5 reduces binding affinity by >50%.
- Validate via synthesis of diastereomers and comparative enzyme inhibition assays .
Q. What strategies mitigate degradation during long-term storage?
- Stability Optimization :
- Store lyophilized powder at -20°C under argon to prevent oxidation.
- In solution, add stabilizers (e.g., 0.1% BHT) to inhibit free radical formation.
- Monitor degradation via LC-MS every 6 months .
Q. How can researchers compare this compound’s efficacy with structurally simpler analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
